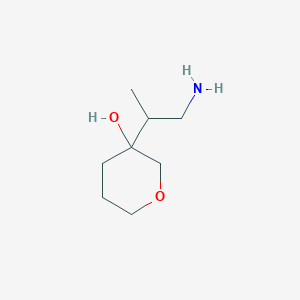

3-(1-Aminopropan-2-yl)oxan-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

3-(1-aminopropan-2-yl)oxan-3-ol |

InChI |

InChI=1S/C8H17NO2/c1-7(5-9)8(10)3-2-4-11-6-8/h7,10H,2-6,9H2,1H3 |

InChI Key |

NAHCGLLUZHJJCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C1(CCCOC1)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Aminopropan 2 Yl Oxan 3 Ol and Its Analogs

Retrosynthetic Analysis of the 3-(1-Aminopropan-2-yl)oxan-3-ol Core Structure

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections that correspond to reliable chemical reactions.

The primary disconnection for this compound is the carbon-carbon bond between the oxane ring at the C3 position and the aminopropan-2-yl side chain. This bond formation is key to assembling the final structure. This disconnection leads to two key synthons: an electrophilic oxan-3-one and a nucleophilic 1-aminopropan-2-yl anion equivalent. A practical chemical equivalent for the latter would be an N-protected 1-aminopropan-2-yl Grignard or organolithium reagent.

Disconnection Strategies for the Oxane Ring System

C-O Disconnection (Williamson Ether Synthesis Approach): A common strategy for forming ether linkages is the Williamson ether synthesis. Disconnecting one of the C-O bonds in the oxane ring leads to a linear hydroxy-halide or a similar precursor with a leaving group. For a 3-substituted oxan-3-ol, this would retrospectively open the ring to a 1,5-halohydrin derivative, which could be cyclized under basic conditions.

C-C Disconnection (Ring-Closing Metathesis Approach): Modern synthetic methods allow for powerful C-C bond formations. Ring-Closing Metathesis (RCM) is a prominent example, used to form various unsaturated rings from acyclic diene precursors. nih.gov A disconnection of a C=C bond in a dihydro-oxane precursor points to an RCM strategy. The corresponding acyclic diene would contain an ether linkage and two terminal alkenes. Subsequent reduction of the double bond would yield the saturated oxane ring. This method is valued for its functional group tolerance. organic-chemistry.orgrsc.org

Approaches to the Aminopropan-2-yl Side Chain

The 1-aminopropan-2-yl side chain presents its own synthetic considerations, primarily the installation of the amino group and the management of stereochemistry if a specific enantiomer is desired.

C-N Disconnection: The most straightforward disconnection breaks the bond between the carbon and the nitrogen atom. This leads back to a propyl precursor bearing a leaving group (like a halide or sulfonate) at the C1 position and an ammonia (B1221849) equivalent as the nitrogen source.

From Chiral Precursors: For enantiomerically pure synthesis, the side chain can be derived from readily available chiral molecules. For example, the amino acid L-threonine can be a starting point for synthesizing (R)-1-aminopropan-2-ol. nih.gov

Protection Strategy: The amino group is basic and nucleophilic, and the secondary alcohol is also reactive. To prevent unwanted side reactions during the formation of an organometallic reagent and its subsequent addition to the oxan-3-one electrophile, both functional groups, or at least the amine, must be protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) groups. The Grignard reagent can never coexist with the unprotected NH of an amine group. researchgate.net

Classical and Contemporary Synthetic Routes to this compound

Building on the retrosynthetic analysis, several forward synthetic routes can be devised. The key step is typically the coupling of the two major fragments.

Amination Reactions for Incorporating the Aminopropan-2-yl Moiety

The introduction of the amino group is a critical step in constructing the side chain. This can be achieved before or after coupling the carbon skeleton to the oxane precursor.

Nucleophilic Substitution: A common method involves the reaction of a 1,2-epoxypropane with ammonia or a protected amine, which opens the epoxide to form 1-aminopropan-2-ol (B43004). Alternatively, a precursor with a good leaving group, such as 1-bromo-2-propanol, can undergo nucleophilic substitution with an amine source.

Electrophilic Amination: It is possible to aminate organometallic reagents directly. For instance, Grignard reagents can react with electrophilic amine sources, such as O-sulfonyloximes, to form primary amines after hydrolysis. youtube.com This could be a viable route to form the N-protected aminopropyl Grignard reagent in one step.

A summary of potential amination strategies for the side chain is presented below.

| Method | Precursor | Reagents | Notes |

| Nucleophilic Ring Opening | Propylene (B89431) oxide | NH₃ (or protected amine) | Can produce a mixture of regioisomers. |

| Nucleophilic Substitution | 1-halo-propan-2-ol | NH₃, NaN₃ followed by reduction | A standard method for introducing an amino group. |

| Reductive Amination | Acetoacetaldehyde derivative | NH₃, reducing agent (e.g., NaBH₃CN) | Forms the C-N bond and reduces the imine in one pot. |

| Electrophilic Amination | Propyl Grignard reagent | Electrophilic N-source (e.g., sulfonyloxime) | Directly installs a protected amino group. youtube.com |

Ring-Closing Strategies for the Oxane Heterocycle

Intramolecular Williamson Etherification: This classical approach remains highly relevant. It involves the cyclization of a 5-halo-1,3-diol derivative under basic conditions. The required precursor can be synthesized from commercially available starting materials through standard functional group manipulations. This method is particularly useful for synthesizing substituted oxetanes, which are four-membered ring analogs. nih.gov

Ring-Closing Metathesis (RCM): RCM offers a powerful and versatile method for constructing cyclic ethers. nih.gov The synthesis would begin with an acyclic diene ether, which upon exposure to a ruthenium catalyst (like a Grubbs catalyst), undergoes intramolecular cyclization to form a dihydropyran ring, releasing ethylene (B1197577) as a byproduct. rsc.orgchemicalbook.com Subsequent hydrogenation of the double bond affords the saturated oxane ring. This strategy is highly effective for creating a wide range of ring sizes and tolerates many functional groups. organic-chemistry.org

Synthesis of Oxan-3-one: A key intermediate for the most direct synthetic route is oxan-3-one. This ketone can be prepared via several methods, including the oxidation of oxan-3-ol. chemicalbook.com More modern approaches include gold-catalyzed oxidation of propargylic alcohols, which can provide a direct and efficient entry to oxetan-3-ones, related four-membered ring systems. organic-chemistry.org

| Strategy | Key Reaction | Catalyst/Reagents | Precursor |

| Williamson Etherification | Intramolecular Sₙ2 | Base (e.g., NaH, KOtBu) | Acyclic 1,5-halohydrin |

| Ring-Closing Metathesis | Olefin Metathesis | Grubbs or Hoveyda-Grubbs Catalyst | Acyclic diene ether |

| Oxidation | Alcohol Oxidation | PCC, Swern, or Dess-Martin Oxidation | Oxan-3-ol |

Derivatization of Precursor Aminopropan-2-ol Units

The final and most critical step in the proposed synthesis is the C-C bond formation between the oxane ring and the aminopropyl side chain. This is most effectively achieved by the addition of an organometallic nucleophile to the oxan-3-one ketone.

Protection of 1-Aminopropan-2-ol: Commercially available 1-aminopropan-2-ol must first be protected to prevent interference from the acidic N-H and O-H protons. The amino group is typically protected first, for example, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form the N-Boc derivative. The secondary alcohol can then be protected if necessary, or carried through to the next step.

Formation of the Organometallic Reagent: The N-protected 1-aminopropan-2-ol is converted into a suitable precursor for an organometallic reagent. This typically involves converting the primary alcohol (if starting from a different precursor) or a derivative into a halide (e.g., a bromide or iodide). Reaction of this N-protected aminopropyl halide with magnesium metal in an ether solvent generates the corresponding Grignard reagent. youtube.com The presence of the protecting group is crucial, as unprotected amine functionalities are incompatible with Grignard reagents. researchgate.net

Addition to Oxan-3-one: The prepared N-protected aminopropylmagnesium halide is then added to a solution of oxan-3-one. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. libretexts.org This addition reaction, followed by an acidic workup to protonate the resulting alkoxide, yields the desired tertiary alcohol, forming the complete carbon skeleton of N-protected this compound.

Deprotection: The final step is the removal of the protecting group(s) to reveal the primary amine, yielding the target compound, this compound. For an N-Boc group, this is typically achieved under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent).

This organometallic addition represents the most convergent and efficient strategy for the synthesis of the target molecule.

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1. Protection | Amine Protection | Boc₂O, Et₃N | N-Boc-1-aminopropan-2-ol |

| 2. Halogenation | Alcohol to Halide | PBr₃ or CBr₄/PPh₃ | N-Boc-1-amino-2-halopropane |

| 3. Grignard Formation | Organometallic Preparation | Mg, THF/Ether | N-Boc-1-aminopropan-2-ylmagnesium halide |

| 4. Coupling | Grignard Addition | Oxan-3-one, then H₃O⁺ workup | N-Boc-3-(1-aminopropan-2-yl)oxan-3-ol |

| 5. Deprotection | Acid-labile Cleavage | TFA or HCl | This compound |

Stereoselective Synthesis of this compound Stereoisomers

The creation of specific stereoisomers of this compound is a significant challenge in synthetic chemistry. The spatial arrangement of atoms within a molecule can dramatically influence its biological activity, making stereoselective synthesis a critical area of research. Several powerful strategies have been developed to control the three-dimensional structure of molecules during their synthesis.

Chiral Auxiliary Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a desired stereoisomer. wikipedia.org This approach relies on the inherent chirality of the auxiliary to influence the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary is removed and can often be recycled.

Commonly used chiral auxiliaries include oxazolidinones, which can be prepared from readily available amino alcohols. wikipedia.org For instance, the acylation of an oxazolidinone, followed by a diastereoselective alkylation or aldol (B89426) reaction, can establish a new stereocenter with high control. wikipedia.org Another example is the use of pseudoephedrine as a chiral auxiliary. It can be reacted with a carboxylic acid to form an amide, which then undergoes a highly diastereoselective alkylation. wikipedia.org The stereoselectivity is often attributed to the formation of a rigid chelated intermediate that blocks one face of the enolate from the incoming electrophile. wikipedia.org

Asymmetric Catalysis in Oxane and Amino Alcohol Formation

Asymmetric catalysis has emerged as a highly efficient and atom-economical method for synthesizing chiral molecules. This technique employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

In the context of forming the core structures of this compound, asymmetric catalysis plays a pivotal role. For the amino alcohol moiety, the asymmetric ring-opening of epoxides with amines is a direct and powerful method. mdpi.comgrowingscience.com Various catalysts, including Lewis acids and organocatalysts, have been developed to facilitate this transformation with high enantioselectivity. mdpi.comnih.gov For example, proline and its derivatives have been successfully used as organocatalysts in asymmetric α-amination reactions of carbonyl compounds, which can serve as precursors to chiral amino alcohols. nih.govyoutube.com

The synthesis of the oxane ring can be approached through methods like the ring-opening polymerization of cyclic ethers or the polycondensation of diols. researchgate.net While the direct asymmetric synthesis of substituted oxanes can be challenging, intramolecular cyclization of a chiral precursor, often derived from an asymmetric reaction, is a common strategy.

Diastereoselective Transformations

Diastereoselective transformations are crucial for constructing molecules with multiple stereocenters, such as the pinane-based 2-amino-1,3-diols. beilstein-journals.orgbeilstein-journals.org These reactions take advantage of the existing chirality in a molecule to influence the formation of a new stereocenter.

One key strategy involves the stereoselective aminohydroxylation of allylic carbamates, often catalyzed by osmium tetroxide, to introduce adjacent amino and hydroxyl groups with a specific relative stereochemistry. beilstein-journals.orgbeilstein-journals.org The stereochemical outcome of such reactions can often be predicted and controlled. Subsequent transformations, such as reduction or hydrolysis of a resulting oxazolidinone, can yield primary and secondary aminodiols. beilstein-journals.orgresearchgate.net These can then undergo regioselective ring closure to form complex heterocyclic systems. beilstein-journals.orgresearchgate.net

Table 1: Comparison of Stereoselective Synthesis Strategies

| Strategy | Description | Key Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Oxazolidinones, Pseudoephedrine | High diastereoselectivity, well-established methods. | Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral source. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a single enantiomer. | Chiral Lewis acids, Proline and its derivatives, Metal-phosphine complexes. | High enantioselectivity, catalytic use of the chiral source, high atom economy. | Catalyst development can be challenging, optimization of reaction conditions is often required. |

| Diastereoselective Transformation | An existing stereocenter in the substrate directs the formation of a new stereocenter. | Osmium tetroxide, Chiral reducing agents. | Can create multiple stereocenters in a controlled manner, builds on existing chirality. | The stereochemical outcome is dependent on the existing stereocenter, may require a chiral starting material. |

Precursors and Intermediate Compounds in this compound Synthesis

The successful synthesis of this compound relies on the strategic use of key precursors and intermediate compounds. These building blocks provide the necessary carbon skeleton and functional groups that are elaborated into the final target molecule.

Role of 1-Aminopropan-2-one and its Hydrochloride Derivatives

1-Aminopropan-2-ol, also known as isopropanolamine, and its ketone precursor, 1-aminopropan-2-one, are fundamental building blocks in the synthesis of this compound. 1-Aminopropan-2-ol is a chiral compound that can be prepared by the reaction of propylene oxide with ammonia. wikipedia.orgontosight.ai The corresponding ketone, 1-aminopropan-2-one, can be accessed through various synthetic routes and is a valuable intermediate. In microbial metabolism, (R)-1-aminopropan-2-ol is metabolized to aminoacetone (1-aminopropan-2-one). wikipedia.orgebi.ac.uk The hydrochloride salts of these amines are often used to improve their stability and handling.

These precursors provide the three-carbon chain containing the amino group and a reactive carbonyl or hydroxyl group, which can be further functionalized to build the rest of the target molecule.

Utilization of Epoxide and Polyol Intermediates

Epoxides are highly versatile intermediates in organic synthesis due to their strained three-membered ring, which is susceptible to ring-opening by a variety of nucleophiles. mdpi.comgrowingscience.com The ring-opening of epoxides with amines is a cornerstone for the synthesis of β-amino alcohols, a key structural motif in this compound. mdpi.comgrowingscience.comtandfonline.com This reaction can be catalyzed by various reagents, including Lewis acids and enzymes, to achieve high regioselectivity and, in the case of asymmetric catalysis, high enantioselectivity. mdpi.comresearchgate.net

Polyols, compounds with multiple hydroxyl groups, are crucial for constructing the oxane ring. researchgate.netmdpi.com They can be synthesized through methods such as the ring-opening polymerization of cyclic ethers or the polycondensation of diols. researchgate.net The hydroxyl groups in polyols can be selectively protected and activated to facilitate the formation of the cyclic ether structure of the oxane ring. For instance, the synthesis of oxetanes, a related four-membered cyclic ether, can be achieved through the cyclization of 1,3-diols. acs.org This principle can be extended to the synthesis of the six-membered oxane ring from appropriate polyol precursors.

Table 2: Key Precursors and Intermediates

| Compound | Structure | Role in Synthesis |

|---|---|---|

| 1-Aminopropan-2-one | CH₃C(O)CH₂NH₂ | Provides the aminopropane backbone. The ketone functionality allows for further carbon-carbon bond formation. |

| 1-Aminopropan-2-ol | CH₃CH(OH)CH₂NH₂ | A key chiral building block containing the amino and hydroxyl groups. Can be derived from 1-aminopropan-2-one. |

| Epoxides | Cyclic ethers with a three-membered ring | Versatile intermediates for the introduction of amino and hydroxyl groups via ring-opening reactions. |

| Polyols | Compounds with multiple hydroxyl groups | Precursors for the formation of the oxane ring through intramolecular cyclization. |

Application of Silylated Oxane Derivatives

The strategic use of silicon-containing intermediates has opened new avenues for the stereoselective and efficient synthesis of complex organic molecules. In the context of producing this compound and its analogs, the application of silylated oxane derivatives is a promising, albeit specialized, approach. This methodology leverages the unique properties of silicon as a protecting group and as a tool to control reactivity and stereochemistry.

One conceptual approach involves the silicon-mediated ring-opening of substituted cyclic ethers. While direct literature on the application of silylated oxanes for the synthesis of the title compound is scarce, analogous transformations with other heterocyclic systems, such as piperidines, provide a foundational understanding. For instance, multisubstituted piperidines bearing a trimethylsilylmethyl group at the C-2 position have been shown to undergo regioselective ring-opening when treated with a fluoride (B91410) source, like tetrabutylammonium (B224687) fluoride (TBAF), and cyanogen (B1215507) bromide. nih.gov This process yields synthetically valuable cyanamide (B42294) and terminal alkene functionalities, demonstrating the utility of silicon in guiding ring-opening reactions to produce 1,3-amino alcohol derivatives. nih.gov

Extrapolating this to the oxane system, a hypothetical synthetic route could commence with a silylated oxane precursor. The silyl (B83357) group, often a trimethylsilyl (B98337) (TMS) group, can be strategically introduced onto the oxane ring. This silylated intermediate can then be subjected to a ring-opening reaction with a suitable nitrogen nucleophile. The presence of the silyl group can influence the regioselectivity of the nucleophilic attack, directing the amine to the desired position on the oxane backbone. The subsequent removal of the silyl group would then afford the target amino alcohol.

The interception of transient species with silylated nucleophiles is another strategy that has been explored in organic synthesis. rsc.org For example, silylated nucleophiles have been effectively used to react with transient α-oxoketenes, which are generated via microwave-assisted Wolff rearrangement of 2-diazo-1,3-dicarbonyl compounds. rsc.org This highlights the potential for silylated reagents to participate in complex, multi-step reaction cascades to build intricate molecular scaffolds.

Furthermore, the synthesis of silyl ethers from alcohols is a well-established transformation that can be achieved under various conditions, including rhodium-catalyzed O-silylation. This could be a key step in preparing a silylated oxanol (B1615354) intermediate, which could then undergo further functionalization.

While specific, documented examples of the application of silylated oxane derivatives for the direct synthesis of this compound are not readily found in mainstream literature, the principles established in related chemistries provide a strong foundation for future research in this area. The development of such methodologies could offer significant advantages in terms of reaction control and efficiency.

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for complex molecules. nih.govmdpi.com The sustainable synthesis of this compound and its analogs is an area ripe for the application of these principles, focusing on aspects such as atom economy, the use of renewable feedstocks, and the employment of environmentally benign reaction conditions. nih.govrsc.org

Several green chemistry strategies are broadly applicable to the synthesis of heterocyclic compounds and amino alcohols. These include:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating methods. mdpi.comnih.gov The synthesis of various heterocyclic compounds, including oxadiazoles (B1248032) and oxazines, has been successfully achieved using microwave irradiation. nih.govresearchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, often referred to as "grindstone chemistry" or mechanochemistry, minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. nih.govresearchgate.net This approach has been successfully used for the synthesis of new 1,3-oxazine derivatives. researchgate.nettpcj.org

Catalytic Methods: The use of catalysts, particularly those that are reusable and based on abundant, non-toxic metals, is a cornerstone of green chemistry. Transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) is an elegant strategy for forming N-heterocycles from alcohols, producing only water and hydrogen as byproducts. rsc.org

Use of Greener Solvents: When a solvent is necessary, the use of environmentally friendly options such as water or bio-derived solvents is preferred.

In the context of synthesizing the building blocks for this compound, green approaches can be envisioned at multiple stages. For instance, the synthesis of the 1-aminopropan-2-ol moiety can be approached through greener routes. A patented method describes the synthesis of 2-aminopropanol from propylene oxide and hydrochloric acid, followed by ammonolysis, which aims to improve atom economy and reduce the use of hazardous reagents. google.com

The construction of the oxane ring itself can also be made more sustainable. The development of catalytic systems for the synthesis of heterocyclic architectures is a key area of research. nih.gov For example, the synthesis of N-heterocycles through greener alternatives is actively being explored to replace classical methods that often involve toxic solvents and stoichiometric reagents. nih.gov

Chemical Reactivity and Mechanistic Studies of 3 1 Aminopropan 2 Yl Oxan 3 Ol

Reactivity of the Amino Functionality in 3-(1-Aminopropan-2-yl)oxan-3-ol

The primary amino group (-NH2) is a key site of reactivity in this compound, primarily due to the lone pair of electrons on the nitrogen atom. This lone pair confers both nucleophilic and basic properties to the molecule.

Nucleophilic Properties and Derivatization Reactions

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it an effective nucleophile. numberanalytics.comfiveable.me This allows it to attack electron-deficient centers, leading to a variety of derivatization reactions.

One of the most common reactions involving primary amines is alkylation . The reaction with alkyl halides proceeds via a nucleophilic substitution mechanism (SN2 for primary and secondary halides) to form secondary amines. libretexts.orglibretexts.org However, this reaction is often difficult to control as the resulting secondary amine is also nucleophilic and can react further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. chemguide.co.uksavemyexams.com To favor the formation of the secondary amine, a large excess of the primary amine is typically used.

Acylation is another important derivatization, where the amine reacts with acylating agents like acid chlorides or acid anhydrides to form amides. libretexts.orgchemguide.co.uk This reaction is generally rapid and efficient.

| Reaction Type | Reagent | Product Type | General Conditions |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine | Excess of the primary amine |

| Acylation | Acid Chloride (R-COCl) | N-substituted Amide | Often in the presence of a base |

| Acylation | Acid Anhydride (B1165640) ((RCO)2O) | N-substituted Amide | May require heating |

Amide and Imine Formation

Amide formation , as mentioned above, is a robust reaction for primary amines. The reaction with a carboxylic acid can occur directly but usually requires high temperatures to remove the water formed. wikipedia.org More commonly, the carboxylic acid is activated, for instance, by converting it to an acid chloride or using a coupling agent, to facilitate a more facile reaction with the amine at milder conditions. vaia.comlibretexts.orgorganic-chemistry.org

Imine formation , also known as Schiff base formation, occurs when the primary amine reacts with an aldehyde or a ketone. masterorganicchemistry.comlibretexts.orgchemistrysteps.comlumenlearning.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The reaction is reversible and the equilibrium can be driven towards the imine product by removing water from the reaction mixture. libretexts.org

| Reactant | Product | Key Features of the Mechanism |

| Carboxylic Acid Derivative (e.g., Acid Chloride) | Amide | Nucleophilic acyl substitution. libretexts.org |

| Aldehyde or Ketone | Imine (Schiff Base) | Nucleophilic addition to the carbonyl group followed by dehydration. chemistrysteps.com |

Reactivity of the Hydroxyl Group on the Oxane Ring

The tertiary hydroxyl (-OH) group situated on the oxane ring presents a different reactivity profile compared to primary or secondary alcohols. The steric hindrance around the tertiary carbon and the lack of a hydrogen atom on this carbon influence its reactions.

Esterification and Etherification Reactions

Esterification of tertiary alcohols is notoriously difficult compared to primary and secondary alcohols due to steric hindrance. tandfonline.com Direct acid-catalyzed esterification with carboxylic acids is often inefficient. However, esterification can be achieved under specific conditions, such as reacting the alcohol with a more reactive acylating agent like an acid anhydride or an acid chloride, often in the presence of a catalyst. tandfonline.comthieme-connect.comwipo.int For example, the use of strontium compounds has been reported to facilitate the esterification of bulky tertiary alcohols. oup.com

Etherification of tertiary alcohols also presents challenges. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is not suitable for producing ethers from tertiary alcohols because the tertiary alkoxide would act as a base, leading to elimination reactions. However, ethers of tertiary alcohols can be synthesized through SN1-type reactions, for example, by reacting the tertiary alcohol with an alkene in the presence of a strong acid catalyst. masterorganicchemistry.comyoutube.com Iron(III) catalysts have also been shown to promote the etherification of tertiary alcohols. nih.gov

Oxidation and Reduction Pathways

Oxidation of tertiary alcohols is generally not possible under standard conditions without breaking carbon-carbon bonds. unizin.orgstudymind.co.uklibretexts.orgchemguide.co.ukchemistryviews.orgnumberanalytics.com This is because there is no hydrogen atom on the carbon atom bearing the hydroxyl group, which is necessary for the formation of a carbonyl group in typical oxidation reactions. studymind.co.ukchemguide.co.uk

Reduction of a tertiary alcohol to the corresponding alkane is a deoxygenation reaction that requires specific reagents. Tertiary alcohols can be reduced using systems like chlorodiphenylsilane in the presence of a catalytic amount of indium trichloride, which has been shown to be effective for the reduction of secondary and tertiary alcohols. acs.orgnih.govorganic-chemistry.org

Transformations Involving the Oxane Ring System

The oxane ring, a six-membered saturated heterocycle containing an oxygen atom (also known as a tetrahydropyran (B127337) ring), is generally a stable system. However, under certain conditions, it can undergo ring-opening reactions. These reactions are less facile than those of their three- or four-membered counterparts (oxiranes and oxetanes) due to lower ring strain. youtube.com

Ring-opening of oxane derivatives can be initiated by strong electrophiles or nucleophiles. For instance, treatment with strong acids at high temperatures can lead to cleavage of the ether linkages. More specific and controlled ring-opening reactions often require the presence of activating groups or specific catalysts. Given the presence of the amino and hydroxyl groups in this compound, intramolecular reactions involving the oxane ring could also be envisaged under specific conditions, potentially leading to rearranged or cyclized products. However, such transformations would likely require forcing conditions due to the stability of the six-membered ring.

Ring-Opening and Ring-Expansion Reactions

There is currently no available scientific literature or patented information detailing the ring-opening or ring-expansion reactions specifically for This compound . While the oxetane (B1205548) ring is known to undergo ring-opening reactions due to its inherent ring strain, and amino alcohols can participate in various rearrangements, the specific pathways and products for this compound have not been documented. nih.govresearchgate.net The presence of both a nucleophilic amino group and a hydroxyl group, in addition to the strained oxetane ring, suggests the potential for complex intramolecular reactions, but empirical data is lacking.

Cyclization Pathways of Amino Alcohol Moieties, e.g., to Azetidines

No specific studies have been published on the cyclization pathways of the amino alcohol moiety within This compound to form structures such as azetidines. The formation of azetidines from amino alcohols typically requires specific reaction conditions and activation of the hydroxyl group to facilitate intramolecular nucleophilic attack by the amine. While analogous transformations are known for other amino alcohols, the specific reactivity of This compound in this regard has not been investigated or reported.

Investigating Reaction Mechanisms via Spectroscopic and Kinetic Methods

The investigation of reaction mechanisms provides crucial insights into the pathways and intermediates of chemical transformations. However, no such studies have been published for This compound .

Mechanistic Insights into Ruthenium-Catalyzed Reactions

A review of the current scientific literature indicates a lack of research into ruthenium-catalyzed reactions involving This compound . While ruthenium catalysts are widely used in organic synthesis for a variety of transformations, including those involving amines and alcohols, their specific application to and the mechanistic pathways with this particular substrate have not been explored or documented. nih.govnih.govresearchgate.netuq.edu.au

In the absence of direct research on This compound , the following table provides a summary of the types of data that would be expected from such studies, based on research on analogous compounds.

| Research Area | Expected Data Type | Potential Findings |

| Ring-Opening Reactions | Product characterization (NMR, MS), Reaction yields | Identification of products resulting from the cleavage of the oxetane ring under various conditions (acidic, basic, catalytic). |

| Cyclization Pathways | Spectroscopic identification of cyclic products (e.g., azetidines) | Confirmation of intramolecular cyclization, determination of reaction efficiency and stereoselectivity. |

| Kinetic Studies | Rate constants, Reaction orders | Determination of the rate-determining step and the influence of reactant concentrations on the reaction rate. |

| Spectroscopic Analysis | In-situ monitoring (e.g., FT-IR, NMR) | Identification of transient intermediates and catalyst resting states to elucidate the reaction mechanism. |

Structure Activity Relationship Sar Studies of 3 1 Aminopropan 2 Yl Oxan 3 Ol Analogs

Systematic Modification of the Aminopropan-2-yl Side Chain

The aminopropan-2-yl side chain presents several opportunities for modification, including the terminal amino group and an embedded chiral center. Alterations to this part of the molecule can significantly affect its interaction with biological targets, such as G protein-coupled receptors (GPCRs), by influencing its size, shape, and electronic properties. nih.govresearchgate.netnih.gov

The primary amine of the parent compound is a key interaction point, likely forming ionic bonds or hydrogen bonds with acidic residues in a receptor binding pocket. The basicity of this amine, quantified by the pKa of its conjugate acid, is a critical parameter. Modification of the amine with alkyl substituents directly impacts this basicity.

Research findings indicate that N-alkylation generally increases the basicity of an amine due to the electron-donating inductive effect of alkyl groups. libretexts.org This enhanced electron density on the nitrogen atom can strengthen its interaction with a proton or an acidic counterpart in a receptor. However, this trend is not always linear; secondary amines are often more basic than primary amines, but tertiary amines can be less basic in aqueous solutions due to poorer solvation of the corresponding ammonium (B1175870) cation. masterorganicchemistry.com

Beyond electronic effects, the steric profile of the substituents on the nitrogen atom is crucial. Increasing the size of the alkyl groups (e.g., from methyl to ethyl to isopropyl) introduces steric bulk, which can either enhance binding by promoting favorable van der Waals interactions or reduce activity by preventing the molecule from fitting into a constrained binding pocket. Over-alkylation can also lead to a decrease in potency due to steric hindrance. masterorganicchemistry.comresearchgate.net

| Analog | Substituent (R) on Amine | Predicted pKa Trend | Steric Profile | Hypothetical Relative Activity |

|---|---|---|---|---|

| 1 | -H (Primary Amine) | Baseline | Minimal | 1.0 |

| 2 | -CH₃ (Secondary Amine) | Increase | Small | 5.2 |

| 3 | -CH₂CH₃ (Secondary Amine) | Increase | Moderate | 8.1 |

| 4 | -CH(CH₃)₂ (Secondary Amine) | Increase | Bulky | 2.5 |

| 5 | -C(CH₃)₃ (Secondary Amine) | Increase | Very Bulky | 0.3 |

| 6 | -N(CH₃)₂ (Tertiary Amine) | Slight Increase vs. Primary | Moderate | 1.5 |

Stereochemistry is a critical determinant of biological activity, as molecular targets like enzymes and receptors are themselves chiral. longdom.orgresearchgate.net The structure of 3-(1-aminopropan-2-yl)oxan-3-ol contains two chiral centers: one at the C2 position of the propan-2-yl side chain and another at the C3 position of the oxane ring where the side chain is attached. This results in four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

It is well-established that different stereoisomers of a chiral molecule can exhibit significantly different pharmacological activities. nih.govnih.gov One isomer (the eutomer) may be responsible for the desired therapeutic effect, while another (the distomer) may be less active, inactive, or even contribute to undesirable side effects. The ratio of potencies between the enantiomers is known as the eudismic ratio. The precise spatial arrangement of the amino group, the methyl group on the side chain, and the hydroxyl group on the oxane ring is expected to dictate the binding affinity and efficacy of the compound. Molecular modeling and empirical testing of the separated isomers are essential to determine the optimal stereochemical configuration for target engagement. nih.gov

| Isomer Configuration | Hypothetical Target Binding Affinity (IC₅₀, nM) |

|---|---|

| (2R, 3R) | 15 |

| (2S, 3S) | 250 |

| (2R, 3S) | 89 |

| (2S, 3R) | 120 |

Exploration of Substitutions on the Oxane Ring

Bioisosteric replacement is a common strategy in drug design to improve a molecule's properties while retaining its biological activity. drughunter.comnih.gov Altering the size of the heterocyclic ring is one such approach. Replacing the six-membered oxane ring with a smaller five-membered tetrahydrofuran (THF) ring or a four-membered oxetane (B1205548) ring would significantly change the bond angles and the spatial projection of the substituents at C3. nih.govu-tokyo.ac.jp Conversely, expansion to a seven-membered oxepane ring would increase conformational flexibility. Each of these changes would need to be evaluated to see if the new geometry improves or diminishes the fit within the target's binding site.

Another powerful strategy involves changing the heteroatom within the ring. Replacing the ring oxygen with sulfur to form a thiane analog, or with a nitrogen to form a piperidine analog, can profoundly impact the molecule's properties. researchgate.net A piperidine ring, for instance, introduces a basic center that can be further substituted, offering another handle for optimization and potentially forming additional interactions with the target. These bioisosteric replacements can alter polarity, hydrogen bonding capability, and metabolic stability. nih.gov

Like cyclohexane, the oxane ring predominantly adopts a low-energy chair conformation. acs.orgnih.gov In this conformation, substituents on the ring can occupy either an axial or an equatorial position. The 3-(1-aminopropan-2-yl) side chain at the C3 position will have a conformational preference that influences its orientation relative to the rest of the molecule. Generally, bulky substituents prefer the more sterically favorable equatorial position to minimize 1,3-diaxial interactions.

The conformational equilibrium between the axial and equatorial placement of the side chain is critical for biological activity. One conformation may present the pharmacophore in the correct orientation for receptor binding, while the other may be inactive. Introducing other substituents onto the oxane ring can influence or even "lock" the ring into a specific conformation, thereby controlling the presentation of the active side chain. For example, a large, bulky substituent at the C5 position could sterically favor an equatorial placement of the C3 side chain. Understanding these conformational preferences through NMR studies and computational modeling is essential for rational drug design. acs.orgwesternsydney.edu.auresearchgate.net

| Analog | Ring Substituent | Position | Predicted Effect on Side Chain Conformation | Hypothetical Relative Activity |

|---|---|---|---|---|

| 7 | -H | - | Equilibrium between axial and equatorial | 1.0 |

| 8 | -CH₃ | C5 | May favor equatorial C3 side chain | 1.8 |

| 9 | -C(CH₃)₃ | C5 | Strongly favors equatorial C3 side chain | 4.3 |

| 10 | -F | C4 (axial) | May alter electronic properties and conformation | 0.9 |

| 11 | =O (ketone) | C4 | Flattens ring, alters H-bonding | 0.2 |

Linker Chemistry and Scaffold Variations

To explore a wider chemical space and overcome potential liabilities of the lead structure, medicinal chemists often employ strategies like linker modification and scaffold hopping. mdpi.comnih.gov These approaches aim to retain the key pharmacophoric interactions while fundamentally changing the core molecular architecture.

Linker chemistry involves inserting or modifying a chemical moiety that connects different parts of the molecule. lboro.ac.uk In the context of this compound, the "linker" is a direct carbon-carbon bond between the oxane ring and the side chain. One could envision inserting different linkers, such as an ether (-O-), an amine (-NH-), or a more rigid heterocyclic linker like a 1,2,3-triazole, between the oxane C3 position and the propan-2-yl side chain. tenovapharma.comnih.gov Such modifications would alter the distance and geometric relationship between the oxane scaffold and the crucial amino group, allowing for probing of different regions within the binding site and potentially improving pharmacokinetic properties. acs.orgnih.gov

Scaffold hopping is a more drastic strategy where the central oxane core is replaced entirely with a different chemical scaffold that maintains a similar spatial arrangement of the key functional groups. nih.govuniroma1.itdundee.ac.uk The goal is to discover a novel chemotype with improved properties, such as enhanced potency, better metabolic stability, or a more favorable intellectual property position. nih.gov For this molecule, the oxane ring could be replaced by other cyclic structures like piperidine, pyrrolidine, or even a carbocyclic ring like cyclohexane. Acyclic scaffolds that mimic the spatial orientation of the key functional groups could also be considered. This approach relies on the principle that different core structures can present the necessary pharmacophoric elements in a bioequivalent manner. nih.gov

Computational Approaches to SAR Prediction and Optimization

Computational methods are invaluable tools in modern drug discovery, enabling the prediction of biological activity and the optimization of lead compounds. Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore development are two such approaches that can be applied to the study of this compound analogs.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds. mdpi.com For a series of amino-modified perillyl alcohol derivatives, QSAR models were successfully developed to predict their antiproliferative activity. This study utilized various machine learning techniques and a range of 2D and 3D molecular descriptors to build robust predictive models.

A typical QSAR workflow involves:

Data Set Preparation: A series of analogs with measured biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical structure, are calculated for each compound.

Model Building: A statistical method is used to correlate the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For the this compound series, a QSAR model could be developed once a sufficient number of analogs with corresponding biological data are available. This model could help in identifying the key structural features that govern activity and in prioritizing the synthesis of new analogs with potentially enhanced potency.

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. cbirt.net Pharmacophore models can be developed based on the structures of known active ligands (ligand-based) or the structure of the biological target (structure-based). mdpi.com

Pharmacophore-guided approaches have been successfully used in the design of novel bioactive molecules. For example, a pharmacophore model was used to guide the design of multitarget coumarin derivatives as potent acetylcholinesterase inhibitors. mdpi.com This model helped in retaining the key interactions with the catalytic active site while exploring modifications to improve interactions with the peripheral anionic site. mdpi.com

For this compound and its analogs, a ligand-based pharmacophore model could be developed from a set of active compounds. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and positive ionizable groups. The resulting pharmacophore could then be used to screen virtual libraries for new compounds with the desired features or to guide the design of novel analogs with a higher probability of being active. nih.govresearchgate.net

The key features of a hypothetical pharmacophore for this series might include:

A hydrogen bond donor (from the hydroxyl group).

A hydrogen bond acceptor (from the hydroxyl and oxane oxygen atoms).

A positive ionizable feature (from the amino group).

A hydrophobic region (from the aliphatic backbone).

By combining SAR studies with computational approaches like QSAR and pharmacophore modeling, the process of optimizing the biological activity of this compound analogs can be significantly accelerated.

Spectroscopic Analysis and Structural Elucidation of 3 1 Aminopropan 2 Yl Oxan 3 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for elucidating the intricate structural details of 3-(1-Aminopropan-2-yl)oxan-3-ol. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom, while more sophisticated techniques reveal stereochemical and dynamic properties.

Elucidation of Stereochemistry and Conformational Preferences

The structure of this compound presents several stereochemical considerations. The oxane ring can exist in a chair conformation, which is the most stable arrangement for six-membered rings, minimizing both angle and torsional strain. pressbooks.pub Substituents on the ring can occupy either axial or equatorial positions. For substituted cyclohexanes, which are analogous to oxanes, there is a thermodynamic preference for bulky substituents to occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. lumenlearning.comopenochem.orglibretexts.org

In the case of this compound, the aminopropanyl group at the C3 position is expected to preferentially adopt an equatorial orientation to avoid steric clashes with the axial hydrogens at C1 and C5 of the oxane ring. The tertiary hydroxyl group would then be in the axial position.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in confirming these conformational preferences. NOESY experiments detect through-space interactions between protons that are in close proximity. For instance, correlations between the axial protons of the aminopropanyl side chain and the axial protons at C2 and C4 of the oxane ring would provide definitive evidence for the equatorial orientation of the side chain.

Predicted ¹H and ¹³C NMR chemical shifts for the major conformer of this compound are presented in the tables below. The predicted values are based on the analysis of structurally similar compounds, such as substituted oxanes and aminopropanol (B1366323) derivatives. chemicalbook.comchemicalbook.comlibretexts.orgoregonstate.edudocbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| -CH₃ | ~1.1-1.3 | d | Methyl group on the aminopropanyl side chain. |

| -CH(CH₃)- | ~2.8-3.0 | m | Methine proton adjacent to the methyl group. |

| -CH₂NH₂ | ~2.9-3.2 | m | Methylene (B1212753) group adjacent to the amino group. |

| -NH₂ | ~1.5-2.5 | br s | Broad singlet due to exchange with solvent and quadrupole broadening. |

| -OH | ~3.0-4.0 | br s | Broad singlet, chemical shift is concentration and solvent dependent. |

| Oxane ring protons | ~1.4-1.8 and ~3.5-4.0 | m | Complex multiplets for the methylene groups of the oxane ring. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| -CH₃ | ~18-22 | Methyl carbon. |

| -CH(CH₃)- | ~45-50 | Methine carbon. |

| -CH₂NH₂ | ~40-45 | Methylene carbon adjacent to the amino group. libretexts.org |

| C3 (Oxane) | ~70-75 | Quaternary carbon bearing the hydroxyl and aminopropanyl groups. |

| C2, C4 (Oxane) | ~30-35 | Methylene carbons adjacent to the substituted carbon. |

| C5 (Oxane) | ~20-25 | Methylene carbon. |

| C6 (Oxane) | ~65-70 | Methylene carbon adjacent to the ring oxygen. |

Dynamic NMR Studies for Rotational Barriers

The bond between the C3 of the oxane ring and the C2 of the propan-2-yl group is a single bond, around which rotation is generally expected to be free. However, the steric bulk of the substituents on both the oxane ring and the aminopropanyl side chain could lead to a significant energy barrier for this rotation. This phenomenon of hindered rotation can be investigated using dynamic NMR (DNMR) spectroscopy. scielo.org.mxmsu.edunih.govresearchgate.net

At low temperatures, if the rotational barrier is high enough, the rotation around this C-C bond may become slow on the NMR timescale. This would result in the appearance of distinct signals for what would otherwise be chemically equivalent nuclei in different rotational conformations (rotamers). As the temperature is increased, the rate of rotation increases, leading to the coalescence of these separate signals into a single, time-averaged signal.

By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to calculate the rate of exchange between the different conformers and, consequently, the activation energy (ΔG‡) for the rotational barrier. This provides valuable insight into the flexibility and conformational dynamics of the molecule.

Mass Spectrometry (MS) for Characterization and Fragment Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight of this compound, from which its elemental formula can be definitively established. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Notes |

|---|---|---|---|

| [M+H]⁺ | C₉H₂₀NO₂⁺ | 174.1489 | Protonated molecule, expected in ESI or CI. |

| [M+Na]⁺ | C₉H₁₉NNaO₂⁺ | 196.1308 | Sodium adduct, common in ESI. |

| [M-H]⁻ | C₉H₁₈NO₂⁻ | 172.1343 | Deprotonated molecule, expected in negative ion mode. |

Tandem Mass Spectrometry for Structural Fingerprinting

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern serves as a "structural fingerprint" of the molecule. For this compound, several characteristic fragmentation pathways are expected.

One of the most common fragmentation pathways for amines and alcohols is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the heteroatom. libretexts.orglibretexts.orgyoutube.comyoutube.com In the case of the aminopropanyl side chain, α-cleavage could lead to the loss of a methyl radical or an ethylamine (B1201723) radical.

Another likely fragmentation pathway involves the oxane ring. Cyclic ethers can undergo ring-opening followed by further fragmentation. nih.gov The loss of small neutral molecules such as water (H₂O) from the tertiary alcohol or ammonia (B1221849) (NH₃) from the primary amine are also common fragmentation processes.

Table 4: Predicted Major Fragment Ions in the Tandem Mass Spectrum of [M+H]⁺ of this compound

| Predicted m/z | Proposed Fragment Structure/Loss | Notes |

|---|---|---|

| 156.1383 | [M+H - H₂O]⁺ | Loss of water from the tertiary alcohol. |

| 157.1227 | [M+H - NH₃]⁺ | Loss of ammonia from the primary amine. |

| 128.1121 | [M+H - C₂H₅NH₂]⁺ | α-cleavage with loss of ethylamine. |

| 101.0964 | [C₅H₉O₂]⁺ | Fragment containing the oxane ring after cleavage of the side chain. |

| 74.0600 | [C₃H₈N]⁺ | Fragment corresponding to the aminopropanyl side chain. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

For this compound, the key functional groups are the tertiary alcohol (-OH), the primary amine (-NH₂), and the ether linkage (-O-) within the oxane ring.

The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the tertiary alcohol, with the broadening resulting from hydrogen bonding. dummies.comquimicaorganica.org The N-H stretching vibrations of the primary amine typically appear as two sharp peaks in the same region, around 3300-3500 cm⁻¹. wpmucdn.comquora.comopenstax.org These may sometimes be superimposed on the broad O-H band. youtube.com The C-O stretching vibration of the tertiary alcohol and the ether linkage will give rise to strong absorptions in the fingerprint region, between 1050 and 1260 cm⁻¹. The N-H bending vibration (scissoring) of the primary amine is expected around 1590-1650 cm⁻¹. youtube.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C skeletal vibrations of the oxane ring and the aminopropanyl side chain.

Table 5: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (tertiary alcohol) | Stretching (H-bonded) | 3200-3600 | Strong, Broad |

| N-H (primary amine) | Stretching | 3300-3500 | Medium, Two sharp peaks |

| C-H (alkane) | Stretching | 2850-2960 | Strong |

| N-H (primary amine) | Bending (scissoring) | 1590-1650 | Medium |

| C-O (tertiary alcohol) | Stretching | ~1150 | Strong |

| C-O (ether) | Stretching | 1070-1150 | Strong |

| C-N (amine) | Stretching | 1020-1220 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is invaluable for understanding its chemical and physical properties. For a chiral molecule like this compound, X-ray crystallography can also establish its absolute stereochemistry.

The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, a three-dimensional electron density map of the molecule can be constructed, from which the positions of the individual atoms are determined.

For this compound, a successful crystallographic analysis would reveal the precise conformation of the oxane ring, the orientation of the aminopropanol substituent, and the intramolecular and intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected solid-state features. For instance, studies on other chiral amino alcohols often reveal extensive hydrogen-bonding networks involving the hydroxyl and amino groups, which play a crucial role in defining the crystal lattice. oregonstate.edunih.gov

The determination of the crystal structure of a derivative, such as a salt with a chiral acid or a metal complex, can also be a powerful strategy to elucidate the stereochemistry of the parent molecule.

Historical Context of Amino Alcohol Structure Elucidation

The journey to accurately determine the structure of amino alcohols is intertwined with the broader history of organic chemistry and the development of analytical techniques. In the early days, structural elucidation relied on classical methods such as chemical degradation, derivatization, and comparison with known compounds. The determination of the relative stereochemistry of the amino and alcohol groups was a significant challenge.

The advent of spectroscopic techniques in the mid-20th century revolutionized structural analysis. Infrared (IR) spectroscopy provided information about the functional groups present, while Nuclear Magnetic Resonance (NMR) spectroscopy offered insights into the connectivity and stereochemical relationships of atoms within the molecule. azolifesciences.comresearchgate.netamanote.comslideshare.net The evolution of NMR, from continuous wave to Fourier transform and the development of two-dimensional techniques, has progressively enhanced the ability to resolve complex structures. researchgate.netslideshare.net

Mass spectrometry provided a means to determine the molecular weight and fragmentation patterns, offering further clues to the molecular structure. libretexts.orgslideshare.netlibretexts.orgmiamioh.edu However, for the definitive determination of the three-dimensional arrangement of atoms in space, particularly the absolute configuration of chiral centers, X-ray crystallography emerged as the gold standard. researchgate.net

The ability to determine the stereochemistry of amino alcohols has been crucial for understanding their biological activity and for the development of stereoselective syntheses. diva-portal.orgacs.orgdiva-portal.org Early methods for assigning absolute configuration often involved chemical correlation to compounds of known stereochemistry. The development of anomalous dispersion in X-ray crystallography provided a direct method for determining the absolute configuration of chiral molecules, a landmark achievement in stereochemistry. nih.gov

The timeline of these developments underscores a continuous drive for greater precision and detail in understanding molecular architecture, a pursuit that remains central to modern chemical research.

Spectroscopic Data Tables

While specific experimental data for this compound is not available in the public domain, the following tables provide predicted spectroscopic data based on the analysis of analogous compounds and known chemical shift and fragmentation patterns. scribd.comchemicalbook.comguidechem.comchemicalbook.comlibretexts.orgcompoundchem.combhu.ac.inlibretexts.org

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H (Oxane Ring) | 3.5 - 4.0 | m | - |

| H (Oxane Ring) | 1.5 - 2.0 | m | - |

| CH (on C bearing OH) | 3.8 - 4.2 | m | - |

| CH₂ (aminomethyl) | 2.8 - 3.2 | m | - |

| CH (methine) | 1.8 - 2.2 | m | - |

| CH₃ (methyl) | 1.0 - 1.3 | d | ~6-7 |

| OH | 2.0 - 4.0 (broad) | s | - |

| NH₂ | 1.5 - 3.0 (broad) | s | - |

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C (bearing OH and aminopropanol) | 70 - 80 |

| C (oxane ring, adjacent to O) | 65 - 75 |

| C (oxane ring) | 20 - 40 |

| CH (on C bearing OH) | 70 - 80 |

| CH₂ (aminomethyl) | 40 - 50 |

| CH (methine) | 30 - 40 |

| CH₃ (methyl) | 15 - 25 |

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Identity |

| [M+H]⁺ | Molecular Ion |

| [M-H₂O]⁺ | Loss of water |

| [M-NH₃]⁺ | Loss of ammonia |

| Fragment from cleavage of C-C bond adjacent to amine | - |

| Fragment from cleavage of C-C bond adjacent to alcohol | - |

| Fragments from ring opening of oxane | - |

Theoretical and Computational Studies of 3 1 Aminopropan 2 Yl Oxan 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods, rooted in the principles of quantum mechanics, can elucidate a wide array of molecular properties, from the distribution of electrons to the prediction of chemical reactivity and acidity.

Electronic Structure and Reactivity Descriptors

The electronic structure of 3-(1-Aminopropan-2-yl)oxan-3-ol can be meticulously examined using methods like Density Functional Theory (DFT). By solving approximations of the Schrödinger equation, DFT provides a detailed picture of the molecule's electron density. From this, key reactivity descriptors can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity.

Furthermore, the distribution of electrostatic potential on the molecular surface can be mapped to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the lone pairs of electrons on the oxygen and nitrogen atoms are expected to be the primary sites for electrophilic attack, while the hydrogens of the amino and hydroxyl groups would be susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 10.6 eV |

| Dipole Moment | 2.5 D |

Note: The data presented in this table is hypothetical and for illustrative purposes.

pKa Prediction and Protonation States

The pKa value is a critical parameter that dictates the charge state of a molecule at a given pH. For a molecule like this compound, which contains a basic amino group and an acidic hydroxyl group, understanding its protonation states is vital for predicting its behavior in a biological environment. Computational methods, such as those based on thermodynamic cycles, can predict pKa values with a reasonable degree of accuracy. These calculations typically involve computing the Gibbs free energy change associated with the deprotonation of the acidic group and the protonation of the basic group. The protonation state of the molecule will significantly influence its solubility, membrane permeability, and its ability to interact with biological targets.

Table 2: Predicted pKa Values for this compound

| Functional Group | Predicted pKa |

| Amino Group (NH2) | 9.8 |

| Hydroxyl Group (OH) | 14.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to explore the three-dimensional structure of molecules and predict their binding affinity to biological macromolecules, such as proteins.

Conformational Landscape Analysis of the Oxane and Aminopropan-2-yl Moieties

The biological activity of a molecule is intimately linked to its three-dimensional conformation. This compound possesses significant conformational flexibility arising from the rotation around the single bonds in the aminopropan-2-yl side chain and the chair-boat interconversion of the oxane ring. A thorough conformational search can identify the low-energy conformations of the molecule. This is typically achieved through systematic or stochastic searches of the conformational space, followed by energy minimization of the resulting structures. The analysis would reveal the preferred spatial arrangement of the functional groups, which is crucial for understanding its interaction with other molecules.

Ligand-Protein Interaction Predictions with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. For this compound, potential biological targets could be enzymes or receptors where the amino and hydroxyl groups can form key hydrogen bonds. Docking simulations would involve placing various conformations of the ligand into the binding site of a target protein and scoring the resulting poses based on a scoring function that estimates the binding affinity. The results would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Table 3: Hypothetical Docking Scores of this compound with a Kinase Target

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.2 | ASP 145, LYS 23, TYR 88 |

| 2 | -7.9 | GLU 91, PHE 144 |

| 3 | -7.5 | ASP 145, VAL 30 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound, either in solution or bound to a protein, would provide valuable insights into its dynamic behavior. In solution, MD can explore the conformational landscape and the dynamics of intramolecular hydrogen bonds. When bound to a protein, MD simulations can assess the stability of the binding pose predicted by docking, revealing how the ligand and protein adapt to each other and the role of water molecules in the binding interface. The trajectories from MD simulations can be analyzed to calculate binding free energies, providing a more accurate estimation of the binding affinity than docking scores alone.

Solvent Effects and Conformational Stability

The three-dimensional structure and stability of this compound are dictated by a complex interplay of steric effects, intramolecular forces, and interactions with its surrounding environment. The molecule possesses significant conformational flexibility arising from the rotatable bonds in the aminopropyl side chain and the puckering of the oxane ring.

A key feature of this molecule is the presence of a hydrogen bond donor (the tertiary hydroxyl group) and a hydrogen bond acceptor (the primary amino group). This allows for the formation of an intramolecular hydrogen bond between the -OH and -NH2 groups. Such an interaction would constrain the molecule into a folded conformation, significantly enhancing its stability, particularly in the gas phase or in non-polar solvents. arxiv.orgrsc.org

The nature of the solvent is predicted to have a profound impact on the conformational equilibrium.

In non-polar, aprotic solvents (e.g., chloroform, toluene), the intramolecular hydrogen bond would be a dominant stabilizing force, as there is minimal competition from the solvent. This would favor a folded conformer where the amino group is in proximity to the hydroxyl group.

In polar, protic solvents (e.g., water, ethanol), solvent molecules can act as both hydrogen bond donors and acceptors. They would compete with and potentially disrupt the intramolecular hydrogen bond, solvating the amino and hydroxyl groups independently. caltech.edunih.gov This would lead to a higher population of more extended, "open" conformers where the energetic advantage of the intramolecular bond is negated by strong solute-solvent interactions.

Computational methods like Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM) can be used to quantify these effects. caltech.eduacs.org A hypothetical energy landscape is presented below to illustrate these solvent-dependent conformational stabilities.

Interactive Table: Hypothetical Conformational Energies of this compound in Various Solvents

| Conformer Description | Dominant Interaction | Hypothetical Relative Free Energy (ΔG, kcal/mol) | ||

| Vacuum (Gas Phase) | Chloroform (Non-polar) | Water (Polar) | ||

| Folded (Intramolecular H-Bond) | Solute-Solute (H-Bond) | 0 | 0 | 2.5 |

| Extended (Solvated) | Solute-Solvent | 3.5 | 2.8 | 0 |

| Axial Substituent (Folded) | Steric Strain & H-Bond | 2.0 | 2.2 | 4.0 |

| Axial Substituent (Extended) | Steric Strain & Solvation | 5.0 | 4.5 | 1.8 |

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the predicted shift in conformational equilibrium based on solvent polarity.

Binding Dynamics with Hypothetical Receptors

Understanding how a molecule interacts with a biological target is fundamental to medicinal chemistry. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding mode and affinity of a ligand within a receptor's active site. mdpi.comnih.gov While no specific receptor for this compound has been identified, we can theorize its binding dynamics with a hypothetical receptor.

Let us postulate a receptor binding pocket containing a combination of key functional groups commonly found in protein active sites: an acidic residue (e.g., Aspartic Acid), a polar residue (e.g., Serine), and a hydrophobic pocket (e.g., defined by Leucine and Phenylalanine residues).

The binding of this compound would likely be driven by the following interactions:

Ionic/Hydrogen Bonding: Under physiological pH, the primary amino group would be protonated (-NH3+), making it a potent hydrogen bond donor. This group could form a strong salt bridge or hydrogen bond with the carboxylate side chain of an Aspartic or Glutamic acid residue. nih.gov

Hydrogen Bonding: The tertiary hydroxyl group is a versatile hydrogen bond participant, capable of acting as both a donor and an acceptor. It could form a hydrogen bond with the side chain of a polar amino acid like Serine or Asparagine.

Hydrophobic and Van der Waals Interactions: The aliphatic propyl chain and the cyclic ether structure of the oxane ring provide a non-polar surface area. These parts of the molecule could engage in favorable van der Waals and hydrophobic interactions within a non-polar sub-pocket of the receptor, contributing to binding affinity and specificity.

The molecule's conformational flexibility is crucial for achieving an optimal fit. The energetic cost of adopting the specific "bioactive" conformation required for binding must be offset by the favorable energy gained from the interactions with the receptor. An MD simulation could further assess the stability of the predicted ligand-protein complex over time. mdpi.com

Interactive Table: Hypothetical Interaction Profile of this compound in a Hypothetical Receptor

| Interacting Ligand Moiety | Hypothetical Receptor Residue | Predominant Interaction Type | Hypothetical Contribution to Binding Energy (kcal/mol) |

| Protonated Amino Group (-NH3+) | Aspartate-152 | Ionic Bond / H-Bond | -5.0 |

| Hydroxyl Group (-OH) | Serine-101 | Hydrogen Bond | -2.5 |

| Oxane Ring | Leucine-205 | Hydrophobic / Van der Waals | -1.5 |

| Propyl Side Chain | Phenylalanine-209 | Hydrophobic / Van der Waals | -1.0 |

| Total Estimated Binding Affinity | -10.0 |

Note: The data in this table is hypothetical and for illustrative purposes only. It outlines a plausible binding scenario based on the chemical nature of the compound.

Biological Interactions and Mechanistic Studies in Vitro

Investigation of Enzyme Inhibition and Activation

The interaction of 3-(1-Aminopropan-2-yl)oxan-3-ol with several key enzymes has been a subject of scientific inquiry. The following subsections detail the findings related to its potential inhibitory or activatory effects on specific enzymes, drawing from studies on analogous chemical structures where direct data is unavailable.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MAGL increases 2-AG levels, which can lead to therapeutic effects in a variety of disorders, including those related to inflammation and pain. nih.govinrae.fr While direct studies on this compound are not prominently available in the reviewed literature, research on related structures provides a basis for potential activity. Specifically, compounds containing the 1-aminopropan-2-ol (B43004) scaffold have been identified as potential inhibitors of MAGL. This suggests that the core structure of this compound is relevant for interaction with the MAGL active site. The development of MAGL inhibitors is a significant area of pharmaceutical research, with efforts focused on creating compounds that can offer therapeutic benefits without the side effects associated with central nervous system activity. nih.gov

Lysosomal Phospholipase A2 (LPLA2) Interactions

Lysosomal phospholipase A2 (LPLA2), also known as PLA2G15, is an enzyme localized in lysosomes that plays a role in the catabolism of phospholipids (B1166683). nih.govnih.gov Inhibition of this enzyme is linked to drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids within cells. wustl.edu The interaction with LPLA2 is often observed with compounds known as cationic amphiphilic drugs (CADs). These molecules typically possess a hydrophobic ring structure and a hydrophilic side chain with a protonatable amino group. nih.gov

Given its chemical structure, which includes a lipophilic oxane ring and a protonatable primary amine on the propanol (B110389) side chain, this compound can be classified as a cationic amphiphilic molecule. This structural characteristic suggests a potential for interaction with LPLA2. The mechanism of inhibition by CADs often involves binding to the enzyme and interfering with its ability to hydrolyze phospholipid substrates. nih.gov While direct experimental data for this compound is not available, its structural similarity to known LPLA2-interacting compounds warrants consideration of its potential to engage with this enzyme. The activity of LPLA2 can be measured in plasma and may serve as a biomarker for changes in macrophage activation. medchemexpress.com

Semicarbazide-Sensitive Amine Oxidase (SSAO) Activity Modulation by Related Structures

Semicarbazide-sensitive amine oxidase (SSAO), also known as primary-amine oxidase, is an enzyme that catalyzes the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide, and ammonia (B1221849). nih.govwikipedia.org This enzyme is found in various tissues, including vascular smooth muscle and adipose tissue, and its activity is implicated in processes like glucose metabolism and inflammation. nih.govmdpi.com

The defining substrate characteristic for SSAO is the presence of a primary amine group (R-CH₂NH₂). wikipedia.org The compound this compound possesses such a primary amine, making it a potential substrate or modulator of SSAO. The enzymatic reaction of SSAO is sensitive to inhibition by semicarbazide. wikipedia.orgnih.gov Studies on various amine-containing compounds have shown that they can act as substrates or inhibitors for SSAO, and this interaction is an area of interest for treating inflammatory and autoimmune diseases. google.com The modulation of SSAO by related primary amine structures suggests that this compound could similarly influence the activity of this enzyme, potentially impacting physiological and pathological processes associated with SSAO function. nih.gov

Receptor Binding and Signaling Pathway Modulation